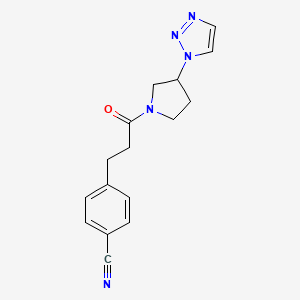
4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyrrolidine ring, and a benzonitrile group
Mécanisme D'action
Target of Action
The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with HSP90 by binding to its N-terminal ATP-binding pocket . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its chaperone function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. These include proteins like PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors , which have been involved in tumorigenesis . The inhibition of these proteins disrupts their respective pathways, leading to the suppression of tumor growth .
Pharmacokinetics
The compound’s structure was characterized by1H NMR, 13C NMR, and HR-MS , which are crucial steps in understanding its pharmacokinetic properties
Result of Action
The compound exhibits significant HSP90α binding affinity . Among the series of similar compounds, this compound displayed the most potent anti-proliferative activities, particularly in the Capan-1 cell line . This suggests that the compound could potentially be used as an HSP90 inhibitor for further study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ringnucleophilic substitution and oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to improve efficiency and yield. The use of automated synthesis platforms and advanced purification methods can help achieve high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation , reduction , substitution , and cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Cyclization: Conditions for cyclization reactions may involve the use of acid catalysts or high temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized , reduced , and substituted versions, as well as cyclic compounds resulting from cyclization reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is studied for its potential biological activities. It has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infections.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products with improved properties.
Comparaison Avec Des Composés Similaires
4-(1H-1,2,3-triazol-1-yl)benzamides
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness: 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its pyrrolidine ring and benzonitrile group contribute to its distinct properties compared to other triazole-containing compounds.
Propriétés
IUPAC Name |
4-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(12-20)21-10-8-18-19-21/h1-4,8,10,15H,5-7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILOPDAAFWKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2862202.png)
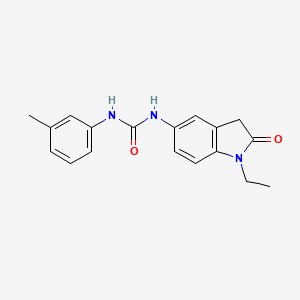
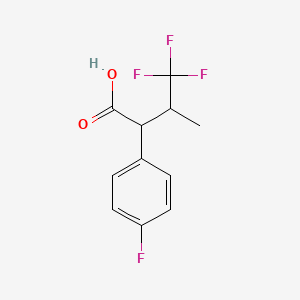
![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)
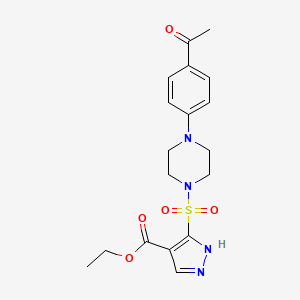
![6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2862212.png)
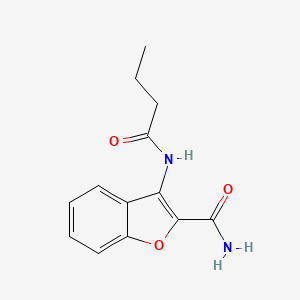
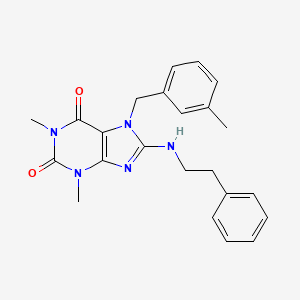

![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)
![3-methoxy-N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2862223.png)
